molecular formula C10H18N2O2 B6351383 tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1614253-74-5

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B6351383
CAS No.: 1614253-74-5
M. Wt: 198.26 g/mol
InChI Key: WFUBKOZDTGFCJO-YUMQZZPRSA-N
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Description

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound is characterized by a diazabicycloheptane core, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves the following steps:

    Formation of the Diazabicycloheptane Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification reactions, often using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and esterification processes, optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the tert-butyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazabicycloheptane core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
  • tert-Butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Uniqueness

tert-Butyl (1S,5S)-2,6-diazabicyclo[320]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group

Properties

IUPAC Name

tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBKOZDTGFCJO-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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